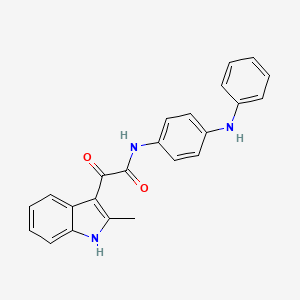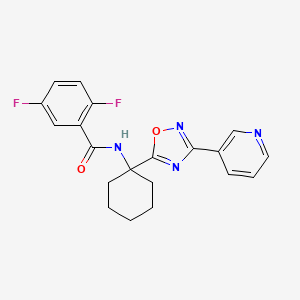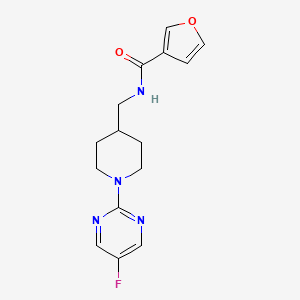
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide, also known as PF-06751979, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. PF-06751979 is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway.
作用機序
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a selective inhibitor of DHODH, which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. DHODH oxidizes dihydroorotate to orotate, which is then converted to uridine monophosphate (UMP), a precursor of RNA and DNA. Inhibition of DHODH by N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide leads to a decrease in the intracellular levels of UMP, which ultimately leads to a decrease in the proliferation of immune cells, cancer cells, and viruses.
Biochemical and Physiological Effects
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has been shown to have potent inhibitory activity against DHODH, with an IC50 value of 0.07 nM. In addition, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has been shown to be selective for DHODH, with no significant inhibitory activity against other enzymes in the pyrimidine biosynthesis pathway.
In a preclinical study, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide was shown to reduce the levels of UMP in immune cells, leading to a decrease in the proliferation of immune cells. In addition, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide was shown to reduce the levels of UMP in cancer cells, leading to apoptosis. Furthermore, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide was shown to inhibit the replication of hepatitis C virus and dengue virus.
実験室実験の利点と制限
One advantage of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is its potent inhibitory activity against DHODH, making it a useful tool for studying the role of DHODH in various biological processes. In addition, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is selective for DHODH, allowing for the specific inhibition of DHODH without affecting other enzymes in the pyrimidine biosynthesis pathway.
One limitation of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, the high potency of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide may make it difficult to determine the optimal concentration for use in experiments.
将来の方向性
There are several potential future directions for the study of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide. One direction is the development of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide as a therapeutic agent for autoimmune diseases, cancer, and viral infections. Clinical trials are currently underway to evaluate the safety and efficacy of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide in the treatment of rheumatoid arthritis and multiple sclerosis.
Another direction is the study of the role of DHODH in various biological processes. DHODH has been shown to play a role in immune cell proliferation, cancer cell proliferation, and viral replication. Further studies on the role of DHODH in these processes may lead to the development of new therapeutic targets.
In addition, the development of new DHODH inhibitors with improved solubility and pharmacokinetic properties may lead to the development of more effective therapeutic agents.
合成法
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with piperidine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid. The intermediate is then reacted with furan-3-carboxylic acid in the presence of N,N'-diisopropylcarbodiimide (DIC) and DMAP to form N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide.
科学的研究の応用
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune diseases, cancer, and viral infections. DHODH is essential for the proliferation of immune cells, and inhibition of DHODH has been shown to suppress the immune response. Therefore, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has the potential to be used as an immunosuppressive agent for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In addition, DHODH is overexpressed in various types of cancer, and inhibition of DHODH has been shown to induce apoptosis in cancer cells. Therefore, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has the potential to be used as an anticancer agent. Furthermore, DHODH is required for the replication of certain viruses, including hepatitis C virus and dengue virus. Therefore, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has the potential to be used as an antiviral agent.
特性
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-13-8-18-15(19-9-13)20-4-1-11(2-5-20)7-17-14(21)12-3-6-22-10-12/h3,6,8-11H,1-2,4-5,7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZHVKCCFHMPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=COC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclopropyl-5-fluoro-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2619062.png)
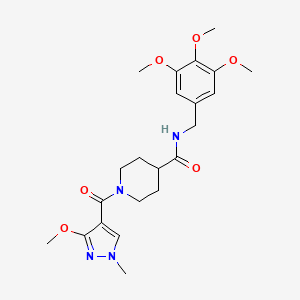
![2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2619064.png)
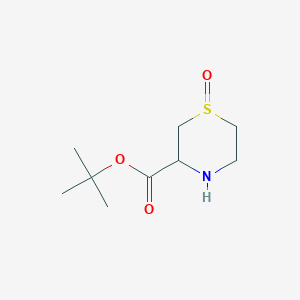
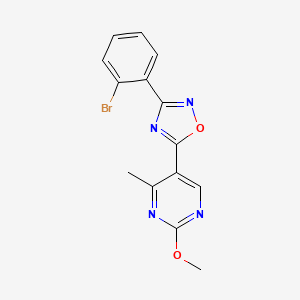
![Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate](/img/structure/B2619071.png)
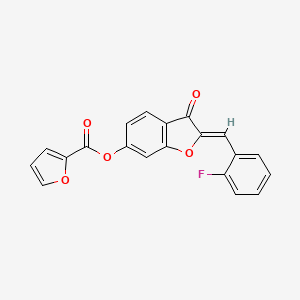
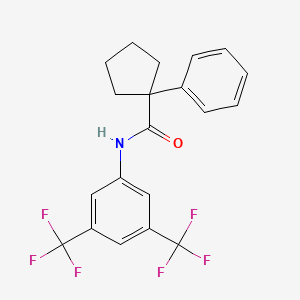
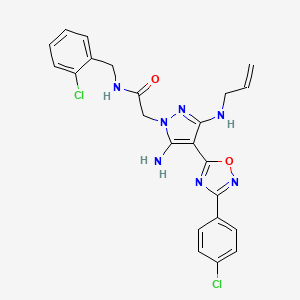
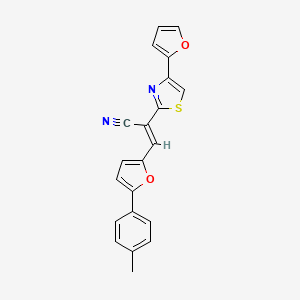
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2619079.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2619081.png)
